

Technical Guide: Physicochemical Properties of (R)-N-Boc-3-aminobutyric Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-N-Boc-3-aminobutyric acid

Cat. No.: B173669

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of **(R)-N-Boc-3-aminobutyric acid**, a chiral building block frequently utilized in the synthesis of peptide analogs and other pharmaceutical compounds. This document outlines its melting point and density, along with detailed experimental protocols for their determination.

Quantitative Data Summary

The physical properties of **(R)-N-Boc-3-aminobutyric acid** are critical for its handling, characterization, and application in synthetic chemistry. The following table summarizes its reported melting point and predicted density.

Property	Value	Source
Melting Point	104-107 °C	[1] [2] [3]
Density	1.101 ± 0.06 g/cm ³ (Predicted)	[1]

Experimental Protocols

Accurate determination of the melting point and density is fundamental for verifying the purity and identity of a chemical compound. Standard laboratory procedures for these measurements are detailed below.

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Glass capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the sample of **(R)-N-Boc-3-aminobutyric acid** is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
- Capillary Tube Filling: Pack the dry, powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the powder.
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
- Initial Rapid Heating: If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C per minute) can be used for an initial determination.
- Precise Determination: For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point. Heat the sample at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the melting range.
- Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range)

and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4][5] A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Gas pycnometry is a non-destructive method used to determine the skeletal density of a solid powder by measuring the volume of displaced gas.

Apparatus:

- Gas pycnometer
- Analytical balance
- Helium gas supply (or other inert gas)

Procedure:

- Sample Preparation: Accurately weigh a sufficient amount of the dry **(R)-N-Boc-3-aminobutyric acid** powder using an analytical balance.
- Calibration: Calibrate the gas pycnometer using a standard sphere of known volume.
- Sample Loading: Place the weighed sample into the sample chamber of the pycnometer.
- Analysis: The instrument will automatically purge the chamber with helium gas and then perform a series of pressure measurements as the gas expands from a reference chamber into the sample chamber.
- Volume and Density Calculation: Based on the pressure changes, the instrument calculates the volume of the solid sample, excluding any pore volume. The density is then calculated by dividing the mass of the sample by its measured volume.[2]

Logical Workflow for Synthesis and Application

(R)-N-Boc-3-aminobutyric acid serves as a crucial chiral intermediate in the synthesis of modified peptides and other complex organic molecules. The following diagram illustrates a generalized workflow from its synthesis to its application in drug development.

Synthesis of (R)-N-Boc-3-aminobutyric Acid

(R)-3-Aminobutyric Acid

Boc Protection
(e.g., (Boc)₂O, base)

Aqueous Workup
& Extraction

Purification
(e.g., Crystallization)

(R)-N-Boc-3-aminobutyric acid

Application in Peptide Synthesis

Carboxylic Acid Activation

Peptide Coupling

Boc Deprotection

Modified Peptide

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and application of **(R)-N-Boc-3-aminobutyric acid.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online.](#)

References

- 1. scribd.com [scribd.com]
- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 3. mt.com [mt.com]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (R)-N-Boc-3-aminobutyric Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b173669#r-n-boc-3-aminobutyric-acid-melting-point-and-density\]](https://www.benchchem.com/product/b173669#r-n-boc-3-aminobutyric-acid-melting-point-and-density)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com